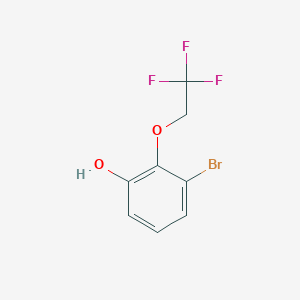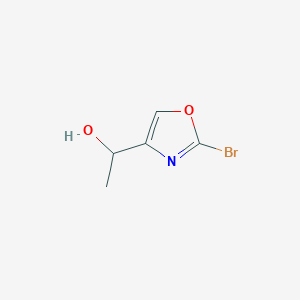
1-(2-Bromo-1,3-oxazol-4-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1,3-oxazol-4-yl)ethanol is a chemical compound that belongs to the oxazole family, characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the bromine atom and the hydroxyl group in its structure makes it a versatile intermediate for further chemical modifications.
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-1,3-oxazol-4-yl)ethanol can be achieved through several routes. One common method involves the reaction of 2-bromo-1,3-oxazole with ethylene oxide under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Another approach involves the use of 2-bromo-1,3-oxazole and ethanol in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
1-(2-Bromo-1,3-oxazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires a catalyst and is conducted in a polar solvent.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1,3-oxazol-4-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industrial Applications: It is employed in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism by which 1-(2-Bromo-1,3-oxazol-4-yl)ethanol exerts its effects is primarily through its interaction with biological targets. The bromine atom and the hydroxyl group allow the compound to form hydrogen bonds and halogen bonds with enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target molecule.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-1,3-oxazol-4-yl)ethanol can be compared with other similar compounds, such as:
2-Bromo-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone: This compound has a similar oxazole ring structure but differs in the substitution pattern, which can lead to different chemical reactivity and biological activity.
2-Bromo-1,3-oxazole-4-carboxylate: This compound contains a carboxylate group instead of a hydroxyl group, which affects its solubility and reactivity in different chemical environments.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Eigenschaften
Molekularformel |
C5H6BrNO2 |
|---|---|
Molekulargewicht |
192.01 g/mol |
IUPAC-Name |
1-(2-bromo-1,3-oxazol-4-yl)ethanol |
InChI |
InChI=1S/C5H6BrNO2/c1-3(8)4-2-9-5(6)7-4/h2-3,8H,1H3 |
InChI-Schlüssel |
UYURVGNTILZESY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=COC(=N1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


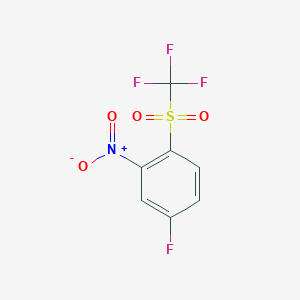

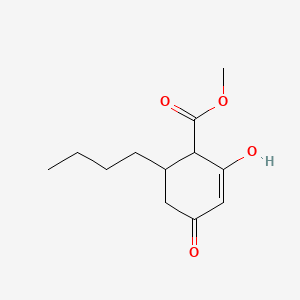
![(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13433539.png)
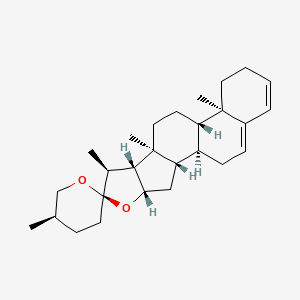
![Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate](/img/structure/B13433548.png)
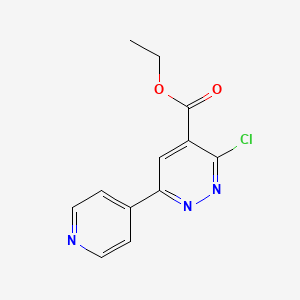
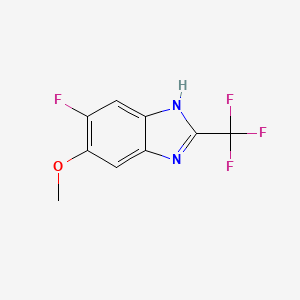
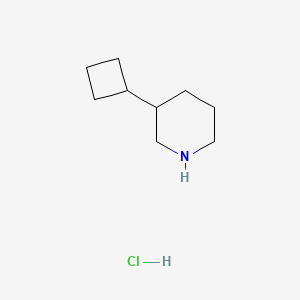
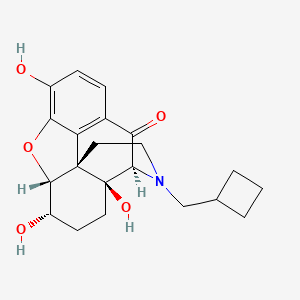
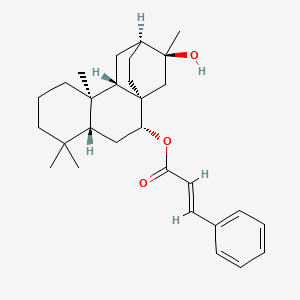
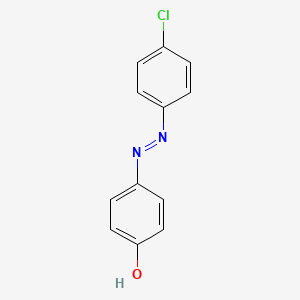
![3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13433596.png)
